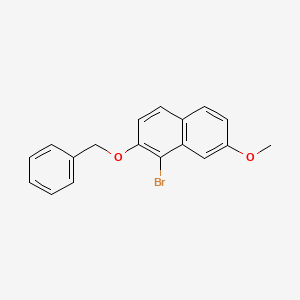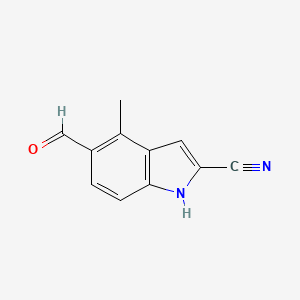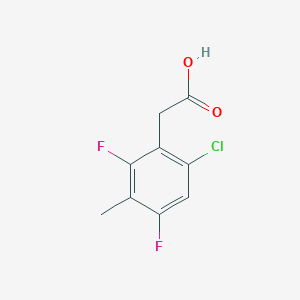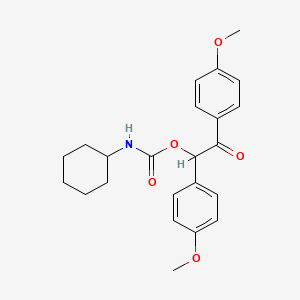
1,2-Bis(4-methoxyphenyl)-2-oxoethyl Cyclohexylcarbamate
Overview
Description
1,2-Bis(4-methoxyphenyl)-2-oxoethyl Cyclohexylcarbamate is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Divergent Reactivity in Organic Synthesis
The study by Ikeda, Hoshi, and Miyashi (2001) demonstrated the divergent reactivity of a structurally related compound, 1,3-Bis(4-methoxyphenyl)cyclohexane-1,3-diyl cation radical, depending on the electron-transfer conditions employed. This compound exhibited different reactions when generated by photoinduced electron transfer versus one-electron oxidant, highlighting its potential utility in synthetic organic chemistry for creating complex molecular structures with precise control over reaction pathways (Ikeda et al., 2001).
Corrosion Inhibition for Material Protection
Shetty and Shetty (2017) synthesized a novel ionic liquid related to the target compound and evaluated its corrosion inhibition properties on aluminum alloy in acidic media. Their findings showed that the synthesized compound acted as a highly effective corrosion inhibitor, suggesting applications in material science for protecting metals in corrosive environments (Shetty & Shetty, 2017).
Photoluminescent Material Development
Lowe and Weder (2002) focused on the synthesis and properties of photoluminescent materials based on bis(cyano methoxystyryl) compounds. Their research into phenylene vinylene oligomers, which are structurally related to the target molecule, revealed significant photoluminescent properties, indicating potential applications in the development of optoelectronic devices and materials (Lowe & Weder, 2002).
Antioxidant and Antimicrobial Potential
Research by Harini et al. (2014) on the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters explored their antioxidant and antimicrobial potentials. This study underscores the relevance of structural analogs in medicinal chemistry for designing new compounds with desired biological activities (Harini et al., 2014).
Protein Detection and Quantitation
Tong et al. (2007) developed tetraphenylethylene-based fluorescent probes with aggregation-induced emission characteristics for protein detection and quantitation. Their work demonstrates the application of structurally similar compounds in bioanalytical chemistry, providing tools for sensitive and selective detection of biomolecules (Tong et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[1,2-bis(4-methoxyphenyl)-2-oxoethyl] N-cyclohexylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-27-19-12-8-16(9-13-19)21(25)22(17-10-14-20(28-2)15-11-17)29-23(26)24-18-6-4-3-5-7-18/h8-15,18,22H,3-7H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNUOOJIYAKURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OC)OC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


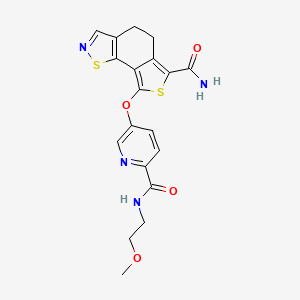
![7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3028300.png)
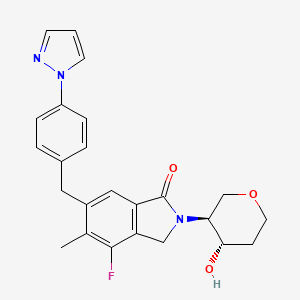

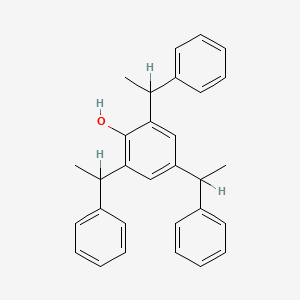
![2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B3028309.png)

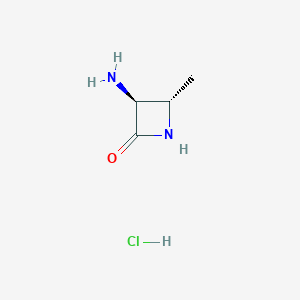
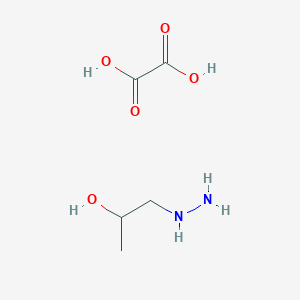
![3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B3028314.png)
